3-(2-(2,5-dimethoxyphenyl)thiazolidine-3-carbonyl)-2H-chromen-2-one
Description
Properties
IUPAC Name |
3-[2-(2,5-dimethoxyphenyl)-1,3-thiazolidine-3-carbonyl]chromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO5S/c1-25-14-7-8-18(26-2)15(12-14)20-22(9-10-28-20)19(23)16-11-13-5-3-4-6-17(13)27-21(16)24/h3-8,11-12,20H,9-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNVBBOWPECEXKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2N(CCS2)C(=O)C3=CC4=CC=CC=C4OC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(2,5-dimethoxyphenyl)thiazolidine-3-carbonyl)-2H-chromen-2-one typically involves multi-step organic reactions. A common approach might include:
Formation of the Thiazolidine Ring: This can be achieved by reacting a suitable amine with a thiocarbonyl compound under controlled conditions.
Attachment of the Dimethoxyphenyl Group: This step might involve electrophilic aromatic substitution or other coupling reactions.
Formation of the Chromenone Moiety: This can be synthesized through cyclization reactions involving appropriate precursors.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled temperatures, and pressures, as well as purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiazolidine ring or the chromenone moiety.
Reduction: Reduction reactions might target the carbonyl groups or other reducible sites within the molecule.
Substitution: Various substitution reactions can occur, especially involving the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Transition metal catalysts might be used to facilitate certain reactions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to alcohols or amines.
Scientific Research Applications
Chemistry
In the realm of chemistry, this compound is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure allows for the exploration of new synthetic methodologies and the development of novel derivatives.
Biology
Biologically, compounds similar to 3-(2-(2,5-dimethoxyphenyl)thiazolidine-3-carbonyl)-2H-chromen-2-one are investigated for their potential as:
- Enzyme Inhibitors : The compound may inhibit specific enzymes, which is crucial in drug design.
- Antimicrobial Agents : Its structural characteristics suggest possible efficacy against various pathogens.
- Therapeutic Uses : Research is ongoing into its anti-inflammatory and anticancer properties, making it a candidate for further pharmacological studies.
Medicine
In medicine, the focus is on its pharmacological activities. Preliminary studies indicate that derivatives of this compound may exhibit:
- Antitumor Activity : Some derivatives have shown promising results against cancer cell lines, indicating potential use in oncology.
- Anti-inflammatory Effects : Compounds with similar structures have been noted for their ability to reduce inflammation.
Case Studies and Research Findings
- Antiproliferative Activity :
- Mechanism of Action :
-
Synthesis of New Heterocycles :
- Research has highlighted the utility of this compound in synthesizing new heterocyclic compounds that may have enhanced biological activities .
Mechanism of Action
The mechanism of action for 3-(2-(2,5-dimethoxyphenyl)thiazolidine-3-carbonyl)-2H-chromen-2-one would depend on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity through binding interactions. The molecular pathways involved could include inhibition of specific enzymes or modulation of signaling pathways.
Comparison with Similar Compounds
Structural and Substituent Variations
A. Substituent Position on the Aromatic Ring
The position of methoxy groups on the phenyl ring significantly impacts physicochemical and biological properties. For example:
- 3-(3,4-Dimethoxyphenyl)-2H-chromen-2-one (Compound 14): This derivative, synthesized with 3,4-dimethoxy substituents, exhibits a melting point of 127–129°C and a synthesis yield of 55% .
- 3-(Benzo[d][1,3]dioxol-5-yl)-2H-chromen-2-one (Compound 13) : The benzo[d][1,3]dioxolyl group confers rigidity, resulting in a higher melting point (168–170°C) but lower yield (32%) compared to methoxy-substituted analogs .
B. Thiazolidine vs. Thiazole Derivatives
- 3-(2-Arylamino-1,3-thiazol-4-yl)-2-chromanones (Compounds 3a-p): These compounds, featuring unsaturated thiazole rings, exhibit IR absorption bands for C=N (1598–1550 cm⁻¹) and distinct ^1H-NMR signals for thiazole protons (δ 6.65–7.93 ppm) .
- N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(2,5-dimethoxyphenyl)acetamide : This benzothiazole derivative highlights the role of electron-withdrawing groups (e.g., trifluoromethyl) in modulating bioactivity, though its benzothiazole core differs from the thiazolidine structure in the target compound .
Pharmacological Implications
While direct activity data for the target compound is unavailable, structurally related coumarins exhibit diverse bioactivities:
- Antimicrobial and Antitumor Activity: Fluorescent 5,7-dihydroxy-4-propyl-2H-chromen-2-one derivatives demonstrate notable antimicrobial and antitumor properties, attributed to their ability to intercalate DNA or inhibit enzymes like topoisomerase .
- Cationic Chromene Complexes : Iron-based chromene polymers show promise in biological applications due to their stability and electrostatic interactions with cellular components .
The thiazolidine moiety in the target compound may synergize with the coumarin core to enhance bioavailability or target selectivity compared to simpler analogs.
Biological Activity
The compound 3-(2-(2,5-dimethoxyphenyl)thiazolidine-3-carbonyl)-2H-chromen-2-one is a complex organic molecule that has garnered attention for its potential biological activities. This compound features a thiazolidine ring, a chromenone moiety, and a dimethoxyphenyl group, making it a candidate for various pharmacological applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic uses, and relevant research findings.
Structural Overview
The IUPAC name for the compound is 3-[2-(2,5-dimethoxyphenyl)-1,3-thiazolidine-3-carbonyl]chromen-2-one . The molecular formula is , and it possesses a molecular weight of approximately 397.45 g/mol. Below is a simplified representation of the structure:
| Component | Description |
|---|---|
| Thiazolidine Ring | Contains sulfur and nitrogen atoms |
| Chromenone Moiety | A fused benzopyran structure |
| Dimethoxyphenyl Group | Two methoxy groups on the phenyl ring |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the thiazolidine ring via reaction of an amine with a thiocarbonyl compound.
- Electrophilic aromatic substitution to attach the dimethoxyphenyl group.
- Cyclization reactions to form the chromenone moiety.
The biological activity of This compound is largely attributed to its interaction with specific biological targets. It is hypothesized that this compound may modulate enzyme activities or receptor functions through binding interactions. Potential mechanisms include:
- Enzyme Inhibition : Similar thiazolidine derivatives have shown inhibitory effects on protein tyrosine phosphatases (PTPs), which are crucial in cellular signaling pathways .
- Anticancer Activity : Compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines, suggesting potential for use in cancer therapy .
Antitumor Activity
Research has indicated that compounds containing thiazolidine rings exhibit significant antitumor properties. For instance, studies have shown that derivatives with similar structural features can inhibit cell proliferation in human cancer cell lines such as HT29 (colorectal cancer) and Jurkat (T-cell leukemia) with IC50 values in the low micromolar range .
Antimicrobial and Anti-inflammatory Effects
In addition to anticancer properties, thiazolidine derivatives have been noted for their antimicrobial and anti-inflammatory activities. These compounds may exert their effects by disrupting bacterial cell wall synthesis or modulating inflammatory cytokines .
Case Study 1: Anticancer Efficacy
A study published in MDPI highlighted the synthesis of several thiazole-bearing molecules and their evaluation for anticancer activity. One derivative exhibited an IC50 value less than that of doxorubicin against A-431 cells, indicating superior efficacy . This suggests that structural modifications can enhance therapeutic potential.
Case Study 2: Enzyme Inhibition
Research on related thiazolidine compounds has shown promising results in inhibiting PTPs like PTP-1B, which are implicated in metabolic disorders and cancer. The inhibition mechanism involves binding to the active site of the enzyme, leading to reduced enzymatic activity .
Summary of Biological Activities
Q & A
Q. What are the recommended synthetic routes for preparing 3-(2-(2,5-dimethoxyphenyl)thiazolidine-3-carbonyl)-2H-chromen-2-one, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves coupling a thiazolidine derivative with a chromen-2-one scaffold. Key steps include:
- Thiazolidine formation : Reacting 2,5-dimethoxyphenyl-substituted amines with carbonyl precursors (e.g., thioureas or thioesters) under acidic or basic conditions to form the thiazolidine ring .
- Chromenone activation : Introducing a reactive group (e.g., acyl chloride) at the 3-position of the chromenone core for subsequent coupling .
- Coupling optimization : Use of coupling agents like EDC/HOBt in anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF) at room temperature for 48–72 hours, monitored by thin-layer chromatography (TLC) .
- Purification : Column chromatography with silica gel and gradient elution (e.g., hexane/ethyl acetate) to isolate the final product .
Q. How can the structural integrity of this compound be validated post-synthesis?
Methodological Answer:
- X-ray crystallography : Single-crystal diffraction studies (e.g., using SHELX programs) confirm bond lengths, angles, and stereochemistry. For example, mean C–C bond lengths should align with expected values (~1.54 Å), and R factors < 0.05 indicate high precision .
- Spectroscopic analysis :
- ¹H/¹³C NMR : Verify methoxy protons (δ ~3.8–4.0 ppm), chromenone carbonyl (δ ~170–175 ppm), and thiazolidine protons (δ ~5.2–5.5 ppm) .
- HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺) with ≤ 3 ppm deviation from theoretical values .
Q. What preliminary biological assays are suitable for evaluating its bioactivity?
Methodological Answer:
- Antimicrobial activity : Broth microdilution assays (CLSI guidelines) against Gram-positive/negative bacteria (e.g., Staphylococcus aureus, E. coli) with MIC (minimum inhibitory concentration) determination .
- Antioxidant potential : DPPH radical scavenging assays (IC₅₀ values) compared to ascorbic acid controls .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values, using doxorubicin as a positive control .
Advanced Research Questions
Q. How can computational modeling elucidate the mechanism of action for this compound?
Methodological Answer:
- Molecular docking (AutoDock Vina) : Dock the compound into target protein active sites (e.g., bacterial DNA gyrase or human topoisomerase II) to predict binding affinities (ΔG values ≤ −8.2 kcal/mol suggest strong interactions) .
- Molecular dynamics (GROMACS) : Simulate ligand-protein stability over 100 ns trajectories; RMSD values < 2.0 Å indicate stable binding .
- QSAR studies : Correlate substituent effects (e.g., nitro vs. methoxy groups) with bioactivity using Hammett constants or hydrophobic parameters .
Q. What strategies resolve contradictions in crystallographic data or bioassay results?
Methodological Answer:
- Crystallographic refinement : For disordered structures, use SHELXL’s PART instruction to model alternative conformations. R1 values > 0.07 may require re-measurement of diffraction data .
- Bioassay validation : Replicate assays under standardized conditions (e.g., fixed pH, temperature). For example, discrepancies in MIC values may arise from variations in bacterial inoculum size .
- Statistical analysis : Apply ANOVA or Student’s t-test (p < 0.05) to identify significant differences between experimental batches .
Q. How does the substitution pattern (e.g., 2,5-dimethoxyphenyl vs. 3,4-dimethoxyphenyl) influence bioactivity?
Methodological Answer:
- Comparative SAR studies : Synthesize analogs with varied methoxy positions and test in parallel bioassays. For example, 2,5-dimethoxy substitution enhances lipophilicity (logP ~2.8), improving membrane permeability compared to 3,4-substituted analogs (logP ~2.3) .
- Electron-density mapping : Analyze methoxy group orientation via X-ray to assess steric/electronic effects on target binding .
Q. What advanced techniques characterize its interaction with biological macromolecules?
Methodological Answer:
- Surface plasmon resonance (SPR) : Measure real-time binding kinetics (ka/kd rates) to proteins like serum albumin .
- Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to distinguish enthalpically vs. entropically driven interactions .
- Fluorescence quenching : Monitor tryptophan emission changes (λex = 280 nm) upon compound binding to enzymes (e.g., cytochrome P450) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
